N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide
Description
N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide is a bifunctional ethanediamide derivative characterized by two distinct substituents:
- Furan-2-ylmethyl group: A heterocyclic aromatic moiety known for enhancing bioactivity and modulating electronic properties in medicinal chemistry .
- 2-Methoxy-2-(2-methoxyphenyl)ethyl group: A branched alkyl chain featuring dual methoxy groups, which may improve solubility and influence receptor-binding affinity .
For example, oxadiazole-based furan derivatives are prepared using furan-2-aldehyde and amines under acidic conditions (e.g., H₂SO₄ in DMF), followed by reflux and purification steps .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBDUWZTKNGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
- Substituents : Morpholine ring (instead of 2-methoxyphenyl) and 2-methoxyethyl group.
- Molecular Weight : 392.47 g/mol (calculated from ChemSpider data) .
(b) N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyltetrahydroquinolin-6-yl)ethyl]ethanediamide
- Substituents: Benzodioxole and tetrahydroquinoline moieties.
- Bioactivity : Demonstrated falcipain inhibition (IC₅₀ = 0.8 µM), suggesting antiparasitic applications .
- Comparison : The benzodioxole group may confer greater metabolic stability than the furan ring in the target compound due to reduced susceptibility to oxidative degradation.
(c) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Physicochemical and Functional Comparisons
Biological Activity
N-[(furan-2-yl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structural features, including furan and methoxy groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Its IUPAC name is this compound, indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The furan and methoxy groups may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
Pharmacological Properties
Research has demonstrated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in vitro, particularly in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, although further research is needed to establish its efficacy and mechanism .
- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:
These studies highlight the potential of compounds with similar frameworks to exert beneficial biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
